2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol
Description
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol is a branched alcohol featuring a methyl group at the second carbon and an oxolane (tetrahydrofuran) ring attached via an ether linkage. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol (calculated).
Properties
CAS No. |
88628-78-8 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(5-9)6-11-8-3-2-4-10-8/h7-9H,2-6H2,1H3 |
InChI Key |
QUQPOXQBSBPDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with tetrahydrofuran under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the alcohol and the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally requires precise control of temperature, pressure, and catalyst concentration to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
2-Amino-3-(oxolan-2-yl)propan-1-ol
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 180.64 g/mol (CAS: EN300-386232)
- Key Differences: Replaces the methyl group with an amino (-NH₂) group.
- This compound may exhibit higher reactivity in nucleophilic reactions compared to the target molecule.
6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol
- Molecular Formula : C₁₁H₂₀O₁₁ (metab_3695)
- Key Differences : Contains multiple hydroxyl groups and a dihydroxyoxolane substituent.
- Implications : Increased hydrophilicity and higher boiling point due to extensive hydrogen bonding. Chromatographic data (retention time: 1.063–2.586) indicate distinct elution profiles under reversed-phase HPLC, suggesting utility in analytical separations.
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-1-ol
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Stability |
|---|---|---|---|---|
| 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol | 146.18 | Hydroxyl, ether, oxolane | Moderate | High (ether linkage) |
| 2-Amino-3-(oxolan-2-yl)propan-1-ol | 180.64 | Hydroxyl, ether, amine | High | Moderate (amine oxidation risk) |
| 6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol | 328.27 | Multiple hydroxyls, oxolane | Very High | Low (hydroxyl degradation) |
| 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-1-ol | 186.25 | Hydroxyl, ethenyl, oxolane | Low | Moderate (polymerization risk) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
